In-Depth Technical Guide to 10-Dodecylacridine Orange Bromide
In-Depth Technical Guide to 10-Dodecylacridine Orange Bromide
This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for 10-Dodecylacridine Orange Bromide (DAO), a fluorescent probe primarily utilized in cellular and molecular biology research. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
10-Dodecylacridine Orange Bromide is a synthetic, hydrophobic fluorescent dye. Its defining feature is the covalent attachment of a twelve-carbon alkyl chain (dodecyl group) to the acridine (B1665455) orange core structure. This modification enhances its lipophilicity, facilitating its accumulation in lipid-rich environments such as cellular membranes. It is crucial to distinguish DAO from its analogs with different alkyl chain lengths, such as 10-nonylacridine orange bromide and 10-octadecylacridine orange bromide, as their properties and applications may vary.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of 10-Dodecylacridine Orange Bromide.
| Property | Value | Source |
| Chemical Name | 10-Dodecylacridine Orange Bromide | N/A |
| Synonyms | DAO; Acridine orange-10-dodecyl bromide; Dodecyl-Acridine Orange; BDA; D455; DADAB; 3,6-Bis(dimethylamino)-10-dodecylacridinium bromide | [1] |
| CAS Number | 41387-42-2 | [1] |
| Molecular Formula | C29H44BrN3 | [1][2] |
| Molecular Weight | 514.58 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | ≥95% (by NMR) | [1] |
| Solubility | Soluble in DMSO, ethanol, and methanol.[1] | N/A |
| Excitation Maximum (λex) | ~494-495 nm | [3][4] |
| Emission Maximum (λem) | ~519-522 nm (in methanol)[3] | [3] |
| Storage | Store at +4°C, protected from light and moisture. Stable for at least 2 years under these conditions.[1][5] | [1][5] |
Mechanism of Action and Key Applications
DAO is a valuable tool in cell biology due to its selective staining of intracellular organelles and its utility in specific cellular assays.
Mitochondrial Staining
The primary application of 10-Dodecylacridine Orange Bromide is as a selective stain for mitochondria. Its hydrophobic nature drives its accumulation in the inner mitochondrial membrane. A key characteristic of DAO is that its staining is independent of the mitochondrial membrane potential.[1][2][5] This distinguishes it from other mitochondrial dyes like Rhodamine 123, whose uptake is dependent on the potential across the inner mitochondrial membrane. This property makes DAO particularly useful for assessing mitochondrial mass and morphology irrespective of the cell's metabolic state.
Apoptosis Detection
While the parent compound, acridine orange, is commonly used in conjunction with ethidium (B1194527) bromide for apoptosis assays, DAO's mitochondrial localization provides a tool to study the role of mitochondria in programmed cell death.[6][7][8] Changes in mitochondrial morphology and mass, which can be visualized with DAO, are often associated with the progression of apoptosis.
Multidrug Resistance (MDR) Studies
Fluorescent probes are employed in the study of multidrug resistance, often to investigate the activity of efflux pumps like P-glycoprotein. While specific protocols for DAO in MDR research are not extensively detailed in the provided results, its parent compound, acridine orange, has been used in this context.[3] The principle involves loading cells with the fluorescent dye and measuring its retention. Cells with high efflux pump activity would expel the dye more rapidly, resulting in lower fluorescence intensity.
Interaction with Nucleic Acids
The core acridine orange structure is known to intercalate with DNA and RNA.[9][10][11] This interaction leads to changes in the spectral properties of the dye. While the dodecyl chain in DAO directs it primarily to mitochondria, the potential for nucleic acid binding should be considered, especially at higher concentrations or in permeabilized cells.
Experimental Protocols
The following are detailed methodologies for key experiments using 10-Dodecylacridine Orange Bromide.
Protocol 1: Staining of Mitochondria in Mammalian Cells for Fluorescence Microscopy
Objective: To visualize mitochondria in live or fixed mammalian cells.
Materials:
-
10-Dodecylacridine Orange Bromide (DAO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Coverslips
-
Microscope slides
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP filter)
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of DAO in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed mammalian cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Dilute the 1 mM DAO stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Staining: Remove the cell culture medium from the cells and wash once with pre-warmed PBS. Add the DAO staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove excess dye.
-
Imaging: Mount the coverslip onto a microscope slide with a drop of PBS or mounting medium. Observe the stained cells using a fluorescence microscope. Mitochondria should appear as green fluorescent structures.
Protocol 2: Flow Cytometric Analysis of Mitochondrial Mass
Objective: To quantify changes in mitochondrial mass in a cell population.
Materials:
-
10-Dodecylacridine Orange Bromide (DAO)
-
DMSO
-
PBS
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells by trypsinization or scraping and wash them with PBS. Resuspend the cells in pre-warmed cell culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add the DAO stock solution to the cell suspension to a final working concentration of 1-10 µM. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the stained cells, remove the supernatant, and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the final cell pellet in cold PBS for flow cytometric analysis.
-
Flow Cytometry: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard green fluorescence emission filter (e.g., 525/30 nm). The geometric mean of the fluorescence intensity of the cell population can be used as a measure of mitochondrial mass.
Visualizations
The following diagrams illustrate key experimental workflows and biological pathways relevant to the use of 10-Dodecylacridine Orange Bromide.
Caption: Workflow for mitochondrial staining with DAO.
Caption: Principle of AO/EB staining for apoptosis.
Caption: Simplified intrinsic apoptosis pathway.
Safety and Handling
10-Dodecylacridine Orange Bromide is intended for research use only. As with all chemicals, appropriate safety precautions should be taken. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, handle with gloves and eye protection in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.
This technical guide provides a solid foundation for the use of 10-Dodecylacridine Orange Bromide in research. For specific applications, further optimization of protocols may be necessary.
References
- 1. adipogen.com [adipogen.com]
- 2. vincibiochem.it [vincibiochem.it]
- 3. Acridine orange 10-nonyl bromide - CAS-Number 75168-11-5 - Order from Chemodex [chemodex.com]
- 4. 10-Octadecylacridine orange bromide, Fluorescent reagent (CAS 75168-16-0) | Abcam [abcam.com]
- 5. 10-Dodecylacridine Orange Bromide - CAS-Number 41387-42-2 - Order from Chemodex [chemodex.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection and quantification of live, apoptotic, and necrotic human peripheral lymphocytes by single-laser flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interactions of acridine orange with nucleic acids. Properties of complexes of acridine orange with single stranded ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nathan.instras.com [nathan.instras.com]
